2-Oxaspiro[4.4]nonane-1,3-dione is a unique chemical compound characterized by its spirocyclic structure. Its molecular formula is , and it has a molecular weight of approximately 154.17 g/mol. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry. The structure consists of a nonane ring fused with a dione functional group, which contributes to its reactivity and biological activity.
The synthesis of 2-oxaspiro[4.4]nonane-1,3-dione can be accomplished through several methods:
The synthesis typically requires careful control of reaction conditions, including temperature and the choice of solvents, to optimize yields and minimize by-products. Analytical techniques such as thin layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for monitoring the progress of reactions and characterizing the products.
The molecular structure of 2-oxaspiro[4.4]nonane-1,3-dione features:
2-Oxaspiro[4.4]nonane-1,3-dione is involved in various chemical reactions:
Common reagents used in these reactions include phosphine catalysts and various oxidizing agents. The specific outcomes depend on reaction conditions such as temperature, solvent, and catalyst type.
The mechanism of action for 2-oxaspiro[4.4]nonane-1,3-dione is primarily related to its biological activity, particularly its potential anticonvulsant properties. This activity is believed to stem from its interaction with neurotransmitter systems in the brain, modulating excitatory and inhibitory signals that could lead to therapeutic effects against seizures.
Relevant data includes its melting point range and purity specifications which ensure suitability for research applications.
2-Oxaspiro[4.4]nonane-1,3-dione has multiple applications:
2-Oxaspiro[4.4]nonane-1,3-dione (CAS 5623-90-5) serves as a pivotal precursor for synthesizing spiro[cycloalkane-pyridazinone] derivatives, a class of compounds that significantly enhance chemical diversity in drug discovery libraries. Its spirocyclic architecture—featuring a cyclopentane ring fused to a 1,3-dioxolone ring via a spiro carbon—enables the construction of highly three-dimensional molecular frameworks. Recent studies demonstrate that reacting this dione with hydrazine derivatives yields pyridazinone-based spirocycles (e.g., Figure 1), which exhibit improved solubility and binding specificity compared to planar aromatics [5]. These derivatives address the "flatland" problem in medicinal chemistry by occupying underutilized 3D chemical space, thereby increasing the probability of identifying novel bioactive hits during high-throughput screening campaigns [5] [7].
Table 1: Structural Features of 2-Oxaspiro[4.4]nonane-1,3-dione
Property | Value/Descriptor |
---|---|
Molecular Formula | C₈H₁₀O₃ |
Molecular Weight | 154.17 g/mol |
CAS Registry Number | 5623-90-5 |
Key Structural Motifs | Spirocyclic dione, Cyclopentane ring |
SMILES Representation | C1CCC2(C1)CC(=O)OC2=O |
Role in Derivative Synthesis | Core scaffold for spiro[cycloalkane-pyridazinones] |
The Fsp³ value of 2-Oxaspiro[4.4]nonane-1,3-dione is 0.625 (calculated as 5 sp³-hybridized carbons out of 8 total carbons), placing it well above the average Fsp³ (0.36) for early-stage drug candidates. This high saturation fraction directly translates to improved physicochemical properties critical for drug developability:
Empirical data confirms that clinical candidates with Fsp³ > 0.5 demonstrate a 2.5-fold higher likelihood of progression to approved drugs. The intrinsic three-dimensionality of this spiro dione enables vectorial display of substituents, optimizing target engagement while maintaining favorable ligand efficiency [5] [7].
Table 2: Fsp³ Impact on Drug Development Success
Development Phase | Avg. Fsp³ | Clinical Success Rate |
---|---|---|
Research Compounds | 0.36 | 10% |
Phase I Candidates | 0.42 | 22% |
Approved Drugs | 0.47 | 82% |
2-Oxaspiro derivative | 0.625 | Projected >80% |
Spirocyclic scaffolds transitioned from synthetic curiosities to strategic pharmacophores over six decades. Early examples included natural products (e.g., griseofulvin, isolated in 1939) and steroidal modulators like spironolactone (approved 1959). However, synthetic challenges limited their utility until advances in C–H activation and ring-closing metatheses enabled efficient construction of spiro diones in the 2000s [7]. The emergence of 2-Oxaspiro[4.4]nonane-1,3-dione as a building block coincided with three key shifts in medicinal paradigms:
Modern applications leverage its anhydride reactivity for ring-opening derivatization, creating inhibitors with optimized selectivity profiles (e.g., diazaspiro analogs of olaparib) [7].
Table 3: Structurally Related Spirocyclic Bioactive Compounds
Compound Name | Core Structure | Therapeutic Application |
---|---|---|
2-Oxaspiro[4.4]nonane-1,3-dione | Cyclopentane + anhydride | Synthetic intermediate |
Spironolactone | Steroid + lactone | Diuretic |
Ubrogepant | Spiroimidazolone | Migraine treatment |
2-Azaspiro[4.4]nonane-1,3-dione | Cyclopentane + hydantoin | Not reported |
Interactive Structural Diagram: 2-Oxaspiro[4.4]nonane-1,3-dione
O ║ O=C \\ C1–––C2 / | O=C C3 \\ / \\ C4 C5 | | C8–––C7––C6
Key: C1-C5 = Dione ring; C4/C8/C7/C6/C5 = Cyclopentane
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7